Aztreonam lysine is derived from aztreonam, which is a synthetic monocyclic beta-lactam antibiotic. It is classified under the monobactams, a group of antibiotics that are effective against aerobic Gram-negative bacteria. Aztreonam lysine is specifically formulated for inhalation to treat chronic pulmonary infections due to Pseudomonas aeruginosa in patients with cystic fibrosis. The product is marketed under the brand name Cayston® and is administered as a nebulized solution .
The synthesis of aztreonam lysine involves several steps that optimize yield and purity. One notable method includes hydrolyzing aztreonam t-butyl ester with trifluoroacetic acid in an aqueous solution. This process can achieve yields between 70% and 75%, with purities exceeding 98% . The synthesis parameters include:
Aztreonam lysine has a unique molecular structure characterized by its monocyclic beta-lactam ring, which provides resistance to hydrolysis by beta-lactamases. The molecular formula for aztreonam is C₁₄H₁₄N₄O₅S, while its lysine salt form includes additional components from lysine. The structural features include:
The presence of these structural elements allows aztreonam lysine to effectively bind to penicillin-binding proteins in bacteria, disrupting cell wall synthesis .
Aztreonam lysine participates in various chemical reactions primarily related to its antibacterial activity. Key reactions include:
In clinical settings, aztreonam lysine's efficacy against Pseudomonas aeruginosa has been demonstrated through minimal inhibitory concentration (MIC) studies, showing significant activity even against resistant strains .
The mechanism of action of aztreonam lysine involves binding to specific PBPs (notably PBP-3) found in Gram-negative bacteria. This binding inhibits transpeptidation, a crucial step in peptidoglycan cross-linking during cell wall synthesis. As a result:
Clinical studies have shown that inhaled aztreonam results in high concentrations within the lungs while maintaining low systemic absorption, which minimizes potential side effects .
Aztreonam lysine exhibits several important physical and chemical properties:
The pharmacokinetics indicate that after nebulization, aztreonam reaches peak plasma concentrations relatively quickly (approximately one hour) but has a short half-life (around 2.1 hours), necessitating multiple daily doses for therapeutic efficacy .
Aztreonam lysine is primarily used for treating chronic lung infections in cystic fibrosis patients. Its applications include:
The drug has been shown to improve forced expiratory volume (FEV1) metrics significantly over treatment cycles compared to placebo groups .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3